2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-[4-(bromomethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLMAIKUHFNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625191 | |
| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62546-51-4 | |
| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Methylacetophenone Derivatives
A common synthetic route involves the bromination of 4-methylacetophenone or its derivatives to introduce bromine atoms at the alpha position of the ethanone and on the methyl substituent of the phenyl ring.
Step 1: Friedel-Crafts Acylation (if starting from toluene derivatives)
Acetylation of 4-methylbenzene derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl3) to form 4-methylacetophenone.Step 2: Bromination of the Methyl Group
The methyl substituent on the phenyl ring is brominated using N-bromosuccinimide (NBS) under radical conditions (light or AIBN initiator) to form the bromomethyl group. This step requires careful control of temperature (0–25 °C) and solvent (non-polar solvents like CCl4) to avoid over-bromination and side reactions.Step 3: Alpha-Bromination of the Ketone
The alpha position of the ethanone is brominated using bromine (Br2) or other brominating agents such as ammonium bromide in the presence of oxidants (e.g., Oxone) or acids. This step can be performed in a one-pot manner or sequentially after the bromomethylation.
One-Pot Alpha-Bromination Using Ammonium Bromide and Oxone
A versatile and efficient method reported involves the one-pot alpha-bromination of secondary alcohols or ketones using ammonium bromide and Oxone (potassium peroxymonosulfate) as the oxidant.
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- Substrate: Secondary alcohol or ketone precursor
- Reagents: Ammonium bromide (source of bromine), Oxone (oxidant)
- Solvent: Typically aqueous or mixed solvent systems
- Temperature: Mild conditions, often room temperature to slightly elevated
- Time: Several hours to completion
-
- High selectivity for alpha-bromination
- Avoids use of elemental bromine, improving safety
- One-pot procedure reduces purification steps
Example Data for Related Compounds:
For 2-bromo-1-(4-bromophenyl)ethanone analogs, yields are generally good, and the products show characteristic NMR signals confirming structure.
Acid-Catalyzed Bromination in the Presence of Methanesulfonic Acid
An improved process described in patent literature involves the use of methanesulfonic acid as a catalyst for bromination reactions involving bromomethylated aromatic ketones.
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- Reaction performed without solvent or under nitrogen bubbling/vacuum to remove byproducts
- Methanesulfonic acid catalyzes the bromination efficiently
- Purification by crystallization from ethanol or other organic solvents (2-propanol, methyl tert-butyl ether, ethyl acetate)
- Further purification by dissolving in diisopropylether, stirring for a week, then precipitating with methanol.
Catalyst Alternatives:
Other strong acids such as p-toluenesulfonic acid, sulfuric acid, phosphoric acid, nitric acid, trifluoroacetic acid, and hydrogen bromide in acetic or propionic acid can be used.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Bromination of 4-methylacetophenone | NBS (radical initiator), CCl4, 0–25 °C | Selective bromomethylation | Requires careful temperature control |
| Alpha-bromination with Br2 or ammonium bromide/Oxone | Br2 or NH4Br + Oxone, mild conditions | One-pot, avoids elemental bromine | High selectivity, safer handling |
| Acid-catalyzed bromination with methanesulfonic acid | Methanesulfonic acid catalyst, no solvent, N2 bubbling | Efficient catalysis, high purity | Requires long stirring and crystallization steps |
| Friedel-Crafts acylation + bromination | AlCl3 catalyzed acylation, then bromination steps | Modular synthesis route | Multi-step, allows structural variation |
Analytical Characterization Supporting Preparation
Melting Point: 110–112 °C consistent with literature.
Mass Spectrometry: Molecular ion peak at m/z ~292 with characteristic bromine isotopic pattern.
Purity: Chromatographic methods (GC, HPLC) confirm >95% purity after purification steps.
Research Findings and Practical Considerations
The one-pot ammonium bromide/Oxone method offers a green and efficient alternative to traditional bromination with elemental bromine, reducing hazardous waste and improving safety.
Acid-catalyzed bromination with methanesulfonic acid provides high yields and purity but requires careful control of reaction atmosphere and extended crystallization times.
Radical bromination using NBS is effective for selective bromomethylation but demands strict temperature and solvent control to avoid over-bromination and side products.
Purification by crystallization and solvent washing is critical to obtain analytically pure 2-bromo-1-[4-(bromomethyl)phenyl]ethan-1-one suitable for further synthetic applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl (-CH₂Br) and α-bromo ketone (-COCH₂Br) groups serve as primary reactive sites:
Elimination Reactions
Under basic conditions, dehydrohalogenation may occur:
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Reagents : Potassium tert-butoxide (KOtBu) in THF at reflux.
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Product : Formation of α,β-unsaturated ketone via β-hydrogen elimination .
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Side Reaction Risk : Competing nucleophilic substitution requires controlled stoichiometry.
Oxidation
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Bromomethyl Group : Oxidizing agents like KMnO₄/H₂SO₄ convert -CH₂Br to -COOH, yielding 4-carboxyphenyl derivatives.
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Ketone Group : Generally resistant to oxidation under mild conditions but may undergo cleavage with strong oxidizers (e.g., CrO₃) .
Reduction
-
Catalytic Hydrogenation : Pd/C with H₂ reduces the ketone to a secondary alcohol (-CH(OH)-), though bromine substituents may remain intact .
Coupling Reactions
The bromine atoms enable cross-coupling via transition-metal catalysis:
| Reaction Type | Catalyst/System | Product Class |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 339°C, releasing HBr gas .
-
Photoreactivity : UV exposure may induce homolytic C-Br bond cleavage, forming radicals for polymerization initiators .
Solvent Compatibility
Reactions are typically conducted in:
Scientific Research Applications
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical reactions.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- Structure : Replaces the bromomethyl group with a trifluoromethyl (-CF₃) group.
- Properties : Molecular formula C₉H₆BrF₃O , PubChem CID 321977. The electron-withdrawing CF₃ group reduces electron density on the phenyl ring, enhancing stability against nucleophilic attack .
- Applications : Used in fluorinated drug candidates due to improved metabolic stability .
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
- Structure : Features a hydroxyl (-OH) group instead of bromomethyl.
- Properties : Participates in hydrogen bonding, increasing solubility in polar solvents. Crystal structure analysis (Acta Crystallographica) confirms a planar conformation .
- Applications : Precursor for adrenaline-type drugs and antioxidants .
Heterocyclic and Sulfonamide Derivatives
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one
- Structure : Incorporates an isoxazole ring fused to the phenyl group.
- Properties: Molecular formula C₁₂H₁₀BrNO₂, MW 280.12 g/mol. The isoxazole moiety enhances rigidity and bioactivity .
- Applications : Building block for heterocyclic antibiotics and kinase inhibitors .
2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one
- Structure : Contains a morpholine-sulfonyl group (-SO₂-morpholine).
- Properties: Molecular formula C₁₂H₁₄BrNO₄S, MW 348.22 g/mol. The sulfonyl group increases polarity and solubility in aqueous media .
- Applications : Explored as a cholinesterase inhibitor for neurodegenerative diseases .
Bifunctional and Polyhalogenated Analogues
4,4′-Bis(2-bromoacetyl)biphenyl
Biological Activity
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one, with the CAS number 62546-51-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHOBr
- Molecular Weight : 291.96 g/mol
- Solubility : Slightly soluble in chloroform and methanol, and slightly soluble in DMSO .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic, antibacterial, and apoptotic properties.
1. Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving K562 leukemia cells, it was observed to induce apoptosis through the generation of reactive oxygen species (ROS) . The compound's structure appears to facilitate its transport across cellular membranes, enhancing its biological activity.
2. Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity with minimum inhibitory concentration (MIC) values ranging between 16 to 64 µg/mL against standard clinical strains . Its activity is attributed to the presence of bromine substituents on the phenyl ring, which enhances its interaction with bacterial membranes .
3. Apoptotic Induction
The compound has been shown to activate apoptotic pathways in cancer cells. Flow cytometry analyses revealed that it increases the levels of caspases 3 and 7, indicating a pro-apoptotic effect. Specifically, after a 48-hour exposure, caspase activity increased significantly, suggesting that the compound may induce apoptosis via mitochondrial pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Induces apoptosis in K562 cells; increases ROS levels |
| Antibacterial | Moderate activity against Gram-positive and Gram-negative bacteria |
| Apoptosis | Activates caspases 3 and 7; induces mitochondrial dysfunction |
Case Studies
A notable study explored the effects of various brominated compounds on cancer cell lines. In this study, this compound was compared with other derivatives, revealing that it had a potent effect on inducing apoptosis in K562 cells through ROS generation and mitochondrial pathway activation .
In another investigation focusing on antibacterial properties, the compound was tested against multiple strains of bacteria. It exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating potential as an antimicrobial agent .
Q & A
Basic: What are the common synthetic routes for preparing 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves bromination of a pre-functionalized acetophenone derivative. For example:
- Step 1 : Start with a substituted acetophenone precursor (e.g., 4-(bromomethyl)acetophenone).
- Step 2 : Brominate the α-position using brominating agents like dioxane dibromide or molecular bromine (Br₂) in a solvent such as dichloromethane or acetonitrile .
- Step 3 : Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions. Excess brominating agent (1.1–1.2 eq.) improves yield .
- Step 4 : Purify via recrystallization or column chromatography. Yields >85% are achievable with controlled stoichiometry and low-temperature conditions .
Advanced: How does the presence of bromine substituents influence the electronic and steric environment during nucleophilic substitution reactions involving this compound?
Answer:
The dual bromine substituents create distinct electronic and steric effects:
- Electronic Effects : The electron-withdrawing bromine at the α-position activates the ketone for nucleophilic attack, while the bromomethyl group on the aromatic ring stabilizes intermediates via resonance .
- Steric Hindrance : The bromomethyl group introduces steric bulk, potentially directing nucleophilic attack to the less hindered α-bromine site. X-ray crystallography data (e.g., bond angles and torsional strain) from analogues like 2-Bromo-1-(4-methylphenyl)ethan-1-one support this steric profile .
- Reactivity Trends : Computational studies (DFT) on similar brominated ketones suggest that bromine’s electronegativity lowers the LUMO energy, accelerating SN2 mechanisms .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Resolves purity (>95%) and detects isomers using reverse-phase columns (C18) with UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., α-bromine at δ ~4.4 ppm in ¹H NMR; carbonyl carbon at δ ~190 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogues like 2-Bromo-1-(4-methoxyphenyl)ethan-1-one .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 321.88 for C₉H₇Br₂O) .
Advanced: What strategies can be employed to resolve and characterize E/Z isomerism in derivatives synthesized from this compound?
Answer:
- Chromatographic Separation : Use RP-HPLC with a gradient elution (e.g., water/acetonitrile) to separate isomers, as shown for hydrazone derivatives of brominated ketones .
- Dynamic NMR : Monitor isomerization kinetics at variable temperatures (e.g., 25–60°C) to assess rotational barriers around the C–N bond in hydrazone derivatives .
- X-ray Diffraction : Single-crystal analysis unambiguously assigns stereochemistry, as applied to E/Z isomers of 2-(2-(4-arylthiazol-2-yl)hydrazono)propanoic acids .
Advanced: How can computational methods predict reactivity and regioselectivity in reactions involving this brominated ketone?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., α-bromine vs. aromatic bromine). For example, studies on 2-Bromo-1-(4-trifluoromethylphenyl)ethan-1-one show higher electrophilicity at the α-position .
- Molecular Dynamics (MD) : Simulate steric interactions in SN2 pathways to predict regioselectivity. MD trajectories for analogues reveal solvent (e.g., DMSO vs. THF) effects on transition states .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications, as seen in TRPV3 inhibitor design .
Basic: What safety and handling protocols are critical when working with this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.
- Waste Disposal : Quench excess bromine with sodium thiosulfate before disposal .
Advanced: How does the crystal packing of this compound influence its physicochemical properties?
Answer:
- Hydrogen Bonding : Analogue structures (e.g., 2-Bromo-1-(4-methylphenyl)ethan-1-one) show C–H···O interactions between carbonyl groups, affecting melting points and solubility .
- Packing Efficiency : Tight packing due to bromine’s van der Waals radius reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Basic: What are the documented applications of this compound in medicinal chemistry?
Answer:
- Intermediate for Inhibitors : Used in synthesizing kinase inhibitors (e.g., eIF4E/eIF4G interaction disruptors) .
- Antimicrobial Agents : Brominated ketones show activity against Gram-positive bacteria, as seen in structure-activity relationship (SAR) studies .
Advanced: How can spectroscopic data be used to troubleshoot synthetic byproducts?
Answer:
- ¹H NMR Peak Splitting : Multiplets near δ 4.4 ppm suggest incomplete bromination or diastereomer formation.
- IR Spectroscopy : A carbonyl stretch <1700 cm⁻¹ indicates enol tautomerization, requiring acidic quenching .
Advanced: What mechanistic insights explain competing pathways in cross-coupling reactions involving this compound?
Answer:
- Buchwald-Hartwig Amination : Competing Ullmann coupling may occur if copper catalysts are used; palladium/phosphine ligands (e.g., XPhos) suppress this .
- Steric vs. Electronic Control : Bulky aryl groups on the bromomethyl site favor oxidative addition at the α-bromine, as shown in Suzuki-Miyaura couplings of analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
